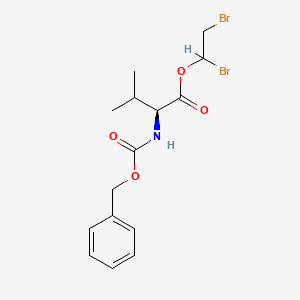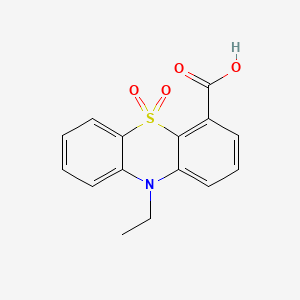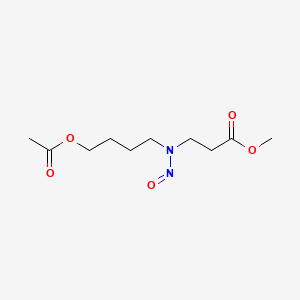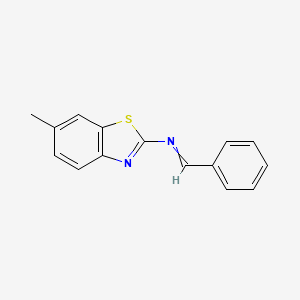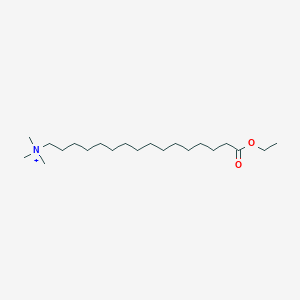
16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium: is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in various industrial and scientific applications. The structure of this compound includes a long hydrophobic tail and a positively charged nitrogen atom, which contributes to its surfactant behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent under reflux conditions. The specific steps are as follows:
Starting Materials: The synthesis begins with a tertiary amine and an alkyl halide.
Reaction: The tertiary amine is reacted with the alkyl halide in the presence of a base, such as sodium hydroxide, to form the quaternary ammonium compound.
Purification: The product is purified by recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The process involves:
Continuous Flow Reactors: These reactors enable the continuous addition of reactants and removal of products, ensuring a steady state of reaction.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxides and hydroxides of the compound.
Reduction Products: Reduced forms of the compound with fewer oxygen atoms.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
Chemistry: 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, the compound is used to study cell membrane interactions due to its surfactant properties. It helps in the solubilization of membrane proteins and lipids.
Medicine: The compound has potential applications in drug delivery systems. Its surfactant properties can be utilized to enhance the bioavailability of hydrophobic drugs.
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium is primarily based on its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This interaction is facilitated by the hydrophobic tail and the positively charged nitrogen atom, which allows the compound to insert into the lipid bilayer and disrupt its integrity.
Molecular Targets and Pathways:
Lipid Bilayers: The primary target is the lipid bilayer of cell membranes.
Pathways: The disruption of lipid bilayers can lead to increased permeability and potential cell lysis.
Comparaison Avec Des Composés Similaires
Dodecyltrimethylammonium Bromide: A quaternary ammonium compound with a shorter hydrophobic tail.
Cetyltrimethylammonium Bromide: Similar structure but with a different alkyl chain length.
Benzalkonium Chloride: A quaternary ammonium compound with a benzyl group.
Uniqueness: 16-Ethoxy-N,N,N-trimethyl-16-oxohexadecan-1-aminium is unique due to its specific alkyl chain length and the presence of an ethoxy group. This structure provides distinct surfactant properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Propriétés
Numéro CAS |
74391-81-4 |
|---|---|
Formule moléculaire |
C21H44NO2+ |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
(16-ethoxy-16-oxohexadecyl)-trimethylazanium |
InChI |
InChI=1S/C21H44NO2/c1-5-24-21(23)19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22(2,3)4/h5-20H2,1-4H3/q+1 |
Clé InChI |
KAKFUHOFTDMQFL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCCCCCCCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


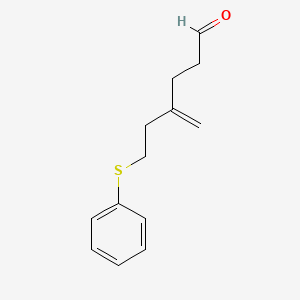


![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
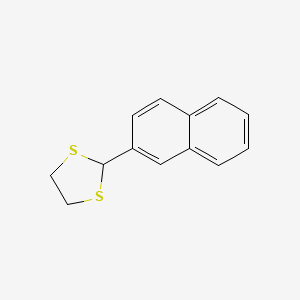

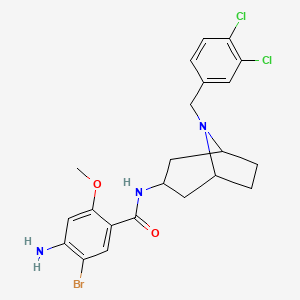
![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
